Picamilon

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Pikamilone wird durch die Reaktion von Niacin mit γ-Aminobuttersäure synthetisiert. Der Prozess beinhaltet die Bildung einer Amidbindung zwischen der Carboxylgruppe von Niacin und der Aminogruppe von γ-Aminobuttersäure. Die Reaktion erfordert typischerweise ein Dehydratisierungsmittel wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Amidbindung zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Pikamilone folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess beinhaltet die Verwendung von großvolumigen Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, pH-Wert und Reaktionszeit .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pikamilone unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Pikamilone kann hydrolysiert werden, um Niacin und γ-Aminobuttersäure freizusetzen. Diese Reaktion findet typischerweise unter sauren oder basischen Bedingungen statt.

Oxidation: Pikamilone kann Oxidationsreaktionen unterliegen, insbesondere am Pyridinring von Niacin. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können an der Carbonylgruppe der Amidbindung auftreten. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Hauptprodukte, die gebildet werden:

Hydrolyse: Niacin und γ-Aminobuttersäure.

Oxidation: Oxidierte Derivate von Niacin.

Reduktion: Reduzierte Derivate von Pikamilone mit veränderten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement

Mechanism of Action

Picamilon is marketed as a nootropic, primarily due to its ability to cross the blood-brain barrier more effectively than GABA alone. Upon entering the brain, it hydrolyzes into GABA and niacin, which collectively enhance cognitive functions such as memory, focus, and learning abilities .

Research Findings

A review of literature indicates that this compound may improve cognitive performance in various populations, including students and professionals seeking mental clarity. In a study involving 50 patients with chronic cerebral ischemia, this compound therapy resulted in significant improvements in cognitive status as measured by the Montreal Cognitive Assessment Scale .

Anxiety Reduction

Therapeutic Use

this compound exhibits anxiolytic properties through its GABA component, which activates GABA receptors in the brain, leading to a calming effect. This makes it a popular choice for individuals looking to manage anxiety without resorting to pharmaceutical interventions .

Clinical Evidence

In clinical settings, this compound has been shown to reduce symptoms of anxiety in patients with chronic conditions. The previously mentioned study on chronic cerebral ischemia patients noted improvements in vegetative disorders and sleep quality post-treatment .

Neuroprotection

Potential Benefits

Research suggests that this compound may protect brain cells from damage associated with neurodegenerative diseases. Its ability to enhance cerebral blood flow may contribute to neuroprotection by improving oxygen and nutrient delivery to brain tissues .

Case Study Insights

In animal studies, this compound demonstrated significant effects on cerebral circulation and reduced vascular tone. This was particularly evident in experiments where intravenous administration led to marked increases in cerebral blood flow compared to control substances like GABA and niacin .

Physical Performance

Athletic Applications

Some athletes have turned to this compound for its purported benefits in enhancing physical performance and endurance. The compound's ability to improve blood flow may support better muscle oxygenation during physical activities .

Research Support

While empirical evidence specific to athletic performance remains limited, anecdotal reports suggest that individuals using this compound experience improved recovery times and reduced fatigue during strenuous exercise .

Blood Flow Improvement

Cardiovascular Health

this compound's vasodilatory effects are attributed to its niacin component, which helps relax blood vessels and improve circulation. This property is particularly beneficial for individuals with cardiovascular concerns or those seeking overall heart health support .

Summary of Research Findings

Wirkmechanismus

Pikamilone exerts its effects through the combined actions of niacin and γ-aminobutyric acid. Upon crossing the blood-brain barrier, pikamilone is hydrolyzed to release niacin and γ-aminobutyric acid.

Molecular Targets and Pathways:

Niacin: Acts as a vasodilator, increasing blood flow to the brain and improving cerebral circulation.

γ-Aminobutyric Acid: Activates GABA receptors in the brain, leading to anxiolytic and neuroprotective effects.

Vergleich Mit ähnlichen Verbindungen

Pikamilone ist einzigartig aufgrund seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden und sowohl Niacin als auch γ-Aminobuttersäure direkt ins Gehirn zu liefern.

Ähnliche Verbindungen:

Phenibut: Ein weiteres GABA-Derivat, das die Blut-Hirn-Schranke passiert und anxiolytische Wirkungen hat.

Baclofen: Ein GABA-Rezeptoragonist, der zur Behandlung von Muskelspastik eingesetzt wird.

Gabapentin: Ein GABA-Analogon, das zur Behandlung neuropathischer Schmerzen und Epilepsie eingesetzt wird.

Pikamilone zeichnet sich durch seine doppelte Wirkung aus, sowohl Vasodilatation als auch GABAerge Wirkungen zu liefern, was es zu einer vielseitigen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen macht.

Biologische Aktivität

Picamilon, a compound synthesized from γ-aminobutyric acid (GABA) and niacin, has gained attention for its nootropic properties, purportedly enhancing cognitive functions and providing neuroprotective effects. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and potential therapeutic applications.

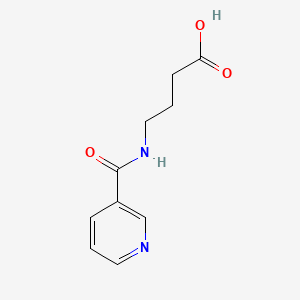

This compound is chemically known as N-nicotinoyl-γ-aminobutyric acid. Its structure allows it to cross the blood-brain barrier more effectively than GABA alone, potentially leading to enhanced central nervous system (CNS) effects. Upon entering the brain, this compound is believed to hydrolyze into GABA and nicotinic acid, which may contribute to its pharmacological effects .

- GABAergic Activity : As a GABA analogue, this compound may exert anxiolytic effects by enhancing GABA receptor activity.

- Niacin Effects : The niacin component may improve cerebral blood flow and provide neuroprotective benefits through its role in mitochondrial function and energy metabolism .

Clinical Studies

Recent studies have highlighted the clinical efficacy of this compound in various conditions:

- Cognitive Impairment : A cohort study involving 50 patients with chronic cerebral ischemia demonstrated significant improvements in cognitive function as measured by the Montreal Cognitive Assessment (MoCA) scale. Results showed an increase in MoCA scores from 20.9 to 25.9 over treatment periods (p<0.0001) and improvements in sleep quality in 81% of patients after treatment .

- Parkinson's Disease : Research indicates that this compound may normalize dopamine uptake in models of Parkinsonism, suggesting a potential role in managing symptoms associated with this condition .

Table: Summary of Clinical Findings

| Study Focus | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Chronic Cerebral Ischemia | 50 | 70 days | MoCA scores improved significantly (p<0.0001) |

| Parkinson's Disease | Not specified | Not specified | Normalized dopamine uptake |

Safety Profile

The safety of this compound has been evaluated through various studies:

- Tolerability : In clinical trials, 98% of patients reported good tolerability with minimal adverse effects noted .

- Binding Affinity : In silico and in vitro studies revealed that this compound exhibited weak or no binding to a range of biological targets, indicating a unique pharmacological profile compared to other GABA analogues .

Potential Risks

Despite its favorable safety profile, concerns remain regarding long-term use and potential effects on fetal development due to its ability to cross the placental barrier . Further research is needed to assess long-term safety comprehensively.

Eigenschaften

IUPAC Name |

4-(pyridine-3-carbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJVRARAUNYNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188098 | |

| Record name | Nicotinoyl-GABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34562-97-5 | |

| Record name | 4-[(3-Pyridinylcarbonyl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34562-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinoyl-GABA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034562975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinoyl-GABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-[(3-pyridinylcarbonyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICAMILON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5N9SEK4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.